molecular formula C10H9BrF2O2 B1414299 Ethyl 3-bromo-2,4-difluorophenylacetate CAS No. 1807120-41-7

Ethyl 3-bromo-2,4-difluorophenylacetate

Cat. No. B1414299
CAS RN: 1807120-41-7
M. Wt: 279.08 g/mol
InChI Key: NIIJVERTCJCKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-2,4-difluorophenylacetate, also known as 3-bromo-2,4-difluorophenylacetate, is an organic compound with the chemical formula C8H7BrF2O2. It is a colorless solid that is soluble in organic solvents. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. The compound is also used for its antibacterial, antifungal, anti-inflammatory and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of ethyl Ethyl 3-bromo-2,4-difluorophenylacetatedifluorophenylacetate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of proteins and other cellular components, as well as by interfering with the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl Ethyl 3-bromo-2,4-difluorophenylacetatedifluorophenylacetate have been studied extensively in laboratory animals. It has been found to reduce inflammation, inhibit the growth of bacteria, and inhibit the growth of cancer cells. It has also been found to reduce the activity of certain enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The use of ethyl Ethyl 3-bromo-2,4-difluorophenylacetatedifluorophenylacetate in laboratory experiments has several advantages. It is relatively inexpensive and easily available. It is also relatively non-toxic and has a low risk of side effects. However, it is important to note that it is not approved for use in humans and should only be used in laboratory experiments.

Future Directions

There are several potential future directions for the use of ethyl Ethyl 3-bromo-2,4-difluorophenylacetatedifluorophenylacetate. These include further research into its potential use in the treatment of infectious diseases, cancer, and autoimmune disorders. It could also be studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be studied for its potential use as an insecticide or herbicide. Finally, it could be studied for its potential use as a food additive or preservative.

Scientific Research Applications

Ethyl Ethyl 3-bromo-2,4-difluorophenylacetatedifluorophenylacetate has been studied extensively in scientific research. It has been found to have antibacterial, antifungal, anti-inflammatory, and anti-cancer properties. It has been studied for its potential use in the treatment of infectious diseases, cancer, and autoimmune disorders. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

properties

IUPAC Name

ethyl 2-(3-bromo-2,4-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-8(14)5-6-3-4-7(12)9(11)10(6)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIJVERTCJCKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2,4-difluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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